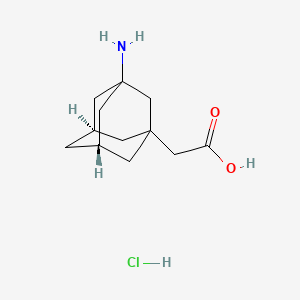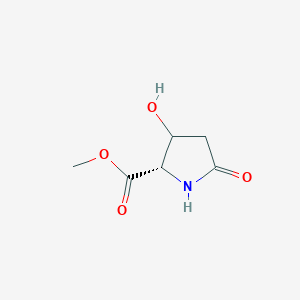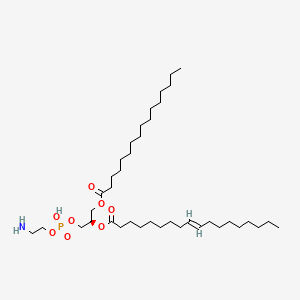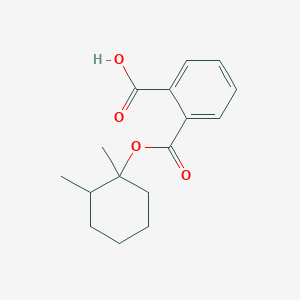
(Dimethylcyclohexyl)hydrogen phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dimethylcyclohexyl)hydrogen phthalate is typically synthesized through the esterification of phthalic anhydride with dimethylcyclohexanol . The reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product . The final product is then purified through distillation and filtration processes to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylcyclohexyl)hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Substitution: Nucleophiles like alcohols and amines can react with the ester group in the presence of a base catalyst.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Dimethylcyclohexanol.
Substitution: Various phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Dimethylcyclohexyl)hydrogen phthalate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (dimethylcyclohexyl)hydrogen phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism . It binds to nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR), altering gene expression and cellular functions . This disruption can lead to various health effects, including reproductive and developmental abnormalities .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phthalate (DMP): A lower molecular weight phthalate ester used in cosmetics and personal care products.
Diethyl phthalate (DEP): Another lower molecular weight phthalate ester used in fragrances and pharmaceuticals.
Dicyclohexyl phthalate (DCHP): A higher molecular weight phthalate ester used as a plasticizer in industrial applications.
Uniqueness
(Dimethylcyclohexyl)hydrogen phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to enhance the flexibility and durability of plastic products makes it a valuable plasticizer in various industrial applications . Additionally, its potential endocrine-disrupting effects have made it a subject of extensive research in the fields of biology and medicine .
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
2-(1,2-dimethylcyclohexyl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H20O4/c1-11-7-5-6-10-16(11,2)20-15(19)13-9-4-3-8-12(13)14(17)18/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18) |
Clave InChI |
IBQUTAWFRDBINE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(C)OC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



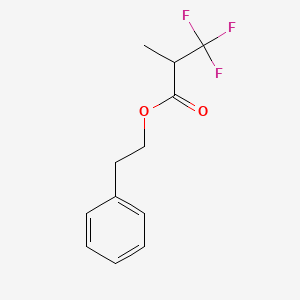
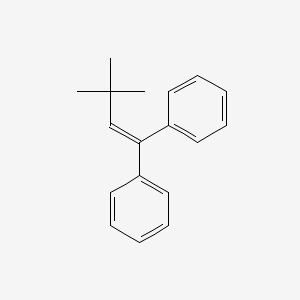
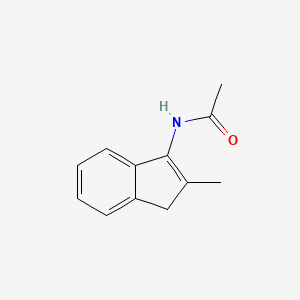
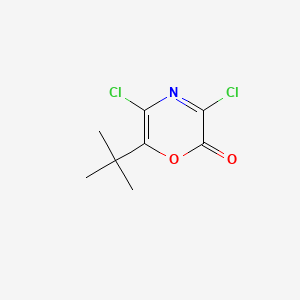
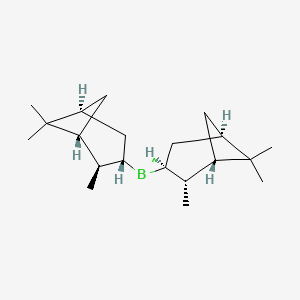
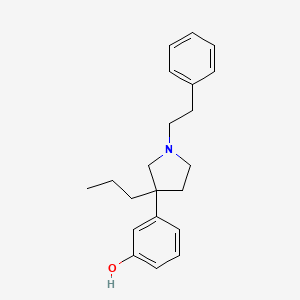
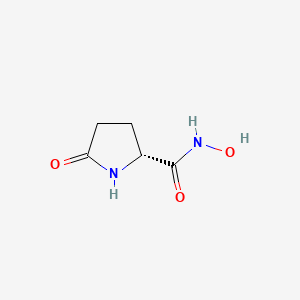
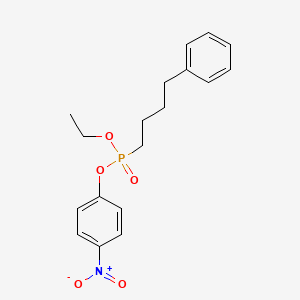

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
